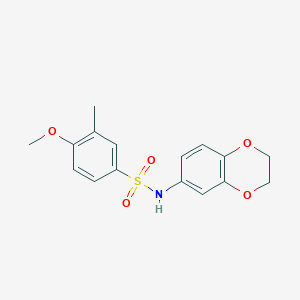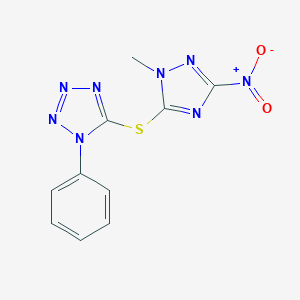![molecular formula C15H22N2O3 B263365 N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide, commonly known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a white crystalline powder that is soluble in water and organic solvents. It is a synthetic compound that was first developed in the 1980s and has since become an important tool for studying the role of serine proteases in various biological processes.
Wirkmechanismus
AEBSF inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which can have a range of effects depending on the specific enzyme being inhibited. AEBSF is particularly effective at inhibiting the protease activity of trypsin and chymotrypsin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AEBSF depend on the specific enzyme being inhibited. In general, however, inhibiting serine proteases can have a range of effects on cellular processes, including reducing inflammation, preventing blood clotting, and altering cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Additionally, AEBSF is relatively stable and easy to use, making it a popular choice for many researchers.
One limitation of AEBSF is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments where high doses are required. Additionally, AEBSF is not effective at inhibiting all serine proteases, so researchers may need to use other inhibitors in conjunction with AEBSF to fully study the role of these enzymes.
Zukünftige Richtungen
There are several potential future directions for research involving AEBSF. One area of interest is the development of more specific and potent inhibitors of serine proteases. Additionally, researchers are exploring the role of serine proteases in various diseases, including cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of AEBSF as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of AEBSF involves the reaction of 2-phenoxypropionyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylenediamine to form the final compound, N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide. The yield of this reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
AEBSF is primarily used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that are involved in a wide range of biological processes, including blood clotting, inflammation, and cell signaling. By inhibiting these enzymes, researchers can gain insights into the role that they play in these processes.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
DHRRNNCYOGYBAW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)